7-Chloro-2,3-dihydro-1-benzofuran-3-amine 7-Chloro-2,3-dihydro-1-benzofuran-3-amine
Brand Name: Vulcanchem
CAS No.: 939757-40-1
VCID: VC4335900
InChI: InChI=1S/C8H8ClNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2
SMILES: C1C(C2=C(O1)C(=CC=C2)Cl)N
Molecular Formula: C8H8ClNO
Molecular Weight: 169.61

7-Chloro-2,3-dihydro-1-benzofuran-3-amine

CAS No.: 939757-40-1

Cat. No.: VC4335900

Molecular Formula: C8H8ClNO

Molecular Weight: 169.61

* For research use only. Not for human or veterinary use.

7-Chloro-2,3-dihydro-1-benzofuran-3-amine - 939757-40-1

Specification

CAS No. 939757-40-1
Molecular Formula C8H8ClNO
Molecular Weight 169.61
IUPAC Name 7-chloro-2,3-dihydro-1-benzofuran-3-amine
Standard InChI InChI=1S/C8H8ClNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2
Standard InChI Key JMNUJABIUFDNFZ-UHFFFAOYSA-N
SMILES C1C(C2=C(O1)C(=CC=C2)Cl)N

Introduction

7-Chloro-2,3-dihydro-1-benzofuran-3-amine is a heterocyclic compound belonging to the benzofuran class, characterized by a fused benzene and furan ring. This compound is notable for its chlorine atom at the 7th position and an amine group at the 3rd position of the dihydrobenzofuran ring. The compound's structure allows it to participate in various chemical reactions and biological interactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthesis Methods

The synthesis of 7-Chloro-2,3-dihydro-1-benzofuran-3-amine typically involves several steps:

  • Formation of the Benzofuran Ring: This can be achieved through the cyclization of ortho-hydroxyaryl ketones.

  • Introduction of the Chlorine Atom: Electrophilic aromatic substitution using reagents like chlorine gas or N-chlorosuccinimide can introduce the chlorine atom.

  • Reduction and Amination: The final steps involve the reduction of the intermediate compound followed by amination to introduce the amine group at the 3rd position, using reducing agents like lithium aluminum hydride (LiAlH₄) and amination reagents like ammonia or amines.

Antimicrobial Activity

Research indicates that compounds similar to 7-Chloro-2,3-dihydro-1-benzofuran-3-amine exhibit antimicrobial properties. For instance, the (3S)-stereoisomer has shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 0.98 μg/mL.

Bacterial StrainMIC (μg/mL)
MRSA0.98

Neuroprotective Effects

While specific data for 7-Chloro-2,3-dihydro-1-benzofuran-3-amine is limited, compounds with similar structures may exhibit neuroprotective effects due to their ability to interact with biological molecules.

Comparison with Similar Compounds

  • 7-Bromo-2,3-dihydro-1-benzofuran-3-amine: This compound has a bromine atom instead of chlorine, which affects its chemical reactivity and biological activity.

  • 2,3-Dihydro-1-benzofuran-3-amine: Lacks the halogen atom, altering its interaction capabilities with biological targets.

  • 7-Chloro-5-phenyl-2,3-dihydro-1-benzofuran-3-amine: Contains an additional phenyl group, which can enhance its hydrophobic interactions with proteins .

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